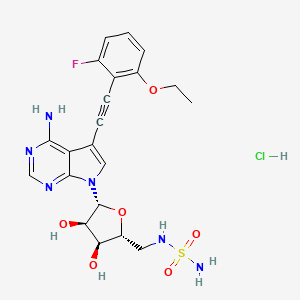
N-(4-Methylsulfonylcyclohexyl)-3-(prop-2-enoylamino)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methylsulfonylcyclohexyl)-3-(prop-2-enoylamino)propanamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in the field of medicine. The compound is commonly referred to as MSP and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of MSP involves the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are responsible for the inflammatory response. By inhibiting COX-2 activity, MSP reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
MSP has been found to exhibit anti-inflammatory and analgesic effects in various animal models. The compound has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, MSP has been found to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MSP is its potential as a treatment for inflammatory disorders. However, one of the limitations of MSP is its low solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several potential future directions for research on MSP. One area of interest is the development of novel MSP derivatives with improved solubility and efficacy. Additionally, further studies are needed to fully understand the mechanism of action of MSP and its potential applications in the treatment of various inflammatory disorders. Finally, studies on the toxicity and safety of MSP are needed to determine its suitability for clinical use.
Conclusion:
In conclusion, MSP is a promising compound with potential applications in the field of medicine. The compound exhibits anti-inflammatory and analgesic effects and has been extensively studied for its biochemical and physiological effects. While there are limitations to its use, further research on MSP may lead to the development of novel treatments for various inflammatory disorders.
Méthodes De Synthèse
The synthesis of MSP involves the reaction of 4-methylsulfonylcyclohexylamine and acryloyl chloride in the presence of a base catalyst. The reaction results in the formation of MSP as a white crystalline solid with a melting point of 136-138°C.
Applications De Recherche Scientifique
MSP has been extensively studied for its potential applications in the field of medicine. The compound has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders such as rheumatoid arthritis and osteoarthritis.
Propriétés
IUPAC Name |
N-(4-methylsulfonylcyclohexyl)-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4S/c1-3-12(16)14-9-8-13(17)15-10-4-6-11(7-5-10)20(2,18)19/h3,10-11H,1,4-9H2,2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHDJWROIOVGAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCC(CC1)NC(=O)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-[2-(Trifluoromethyl)perimidin-4-ylidene]methanol](/img/structure/B2827161.png)
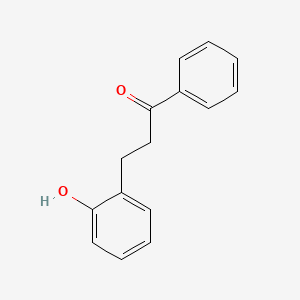
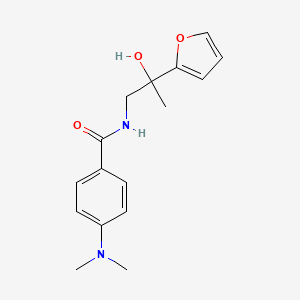
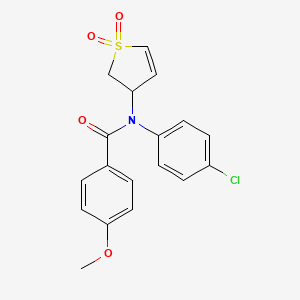
![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2827167.png)
![1-[(Prop-2-enoylamino)methyl]cyclopentane-1-carboxamide](/img/structure/B2827168.png)
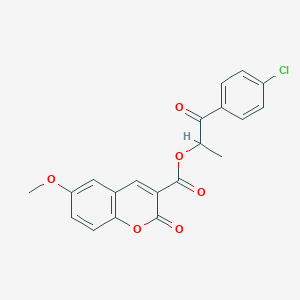



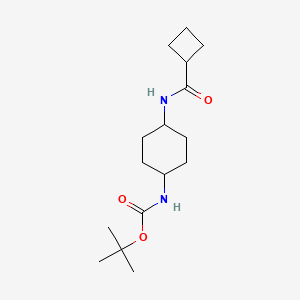
![N-(3,4-dimethoxyphenethyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2827180.png)
![1-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide](/img/structure/B2827182.png)
